6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride
Description
Properties
IUPAC Name |
6-(piperidin-1-ylmethyl)pyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)10-4-5-11(13-8-10)9-14-6-2-1-3-7-14;/h4-5,8H,1-3,6-7,9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUPFBSVDIERQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Cyanoethyl Piperidine Intermediate
The initial step involves the formation of N-cyanoethyl piperidine, which serves as a key precursor. This process typically employs nucleophilic substitution reactions where piperidine reacts with activated nitrile derivatives such as chloropyruvates or related compounds.
- Piperidine reacts with chloropyruvate derivatives under controlled conditions to form N-cyanoethyl piperidine.
- The reaction is carried out in inert solvents such as dichloromethane or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Catalytic Hydrogenation and Ring Closure
Following the formation of the nitrile precursor, catalytic hydrogenation (using palladium or platinum catalysts) reduces nitrile groups to amines, facilitating ring closure and formation of the hexahydropyridine core.
- Catalyst: Pd/C or PtO₂.
- Solvent: Ethanol or methanol.
- Temperature: 25–50°C.
- Pressure: 1–5 atm H₂.
Functionalization with Nicotinic Acid
The core hexahydropyridine ring is then functionalized with nicotinic acid derivatives through amidation or esterification reactions, often employing coupling agents such as EDC or DCC in suitable solvents (e.g., DMF or DMSO).
- Activation of nicotinic acid to its acid chloride or anhydride.
- Nucleophilic attack by the amine group on the activated nicotinic acid derivative to form the amide linkage.
Salt Formation: Hydrochloride Salt Preparation
The final step involves converting the free base into its hydrochloride salt to enhance stability and bioavailability.
- The free amine compound is dissolved in anhydrous ethanol or ethyl acetate.
- Hydrochloric acid gas or concentrated HCl solution is bubbled through or added dropwise.
- The mixture is stirred at room temperature until precipitation of the hydrochloride salt occurs.
- The precipitate is filtered, washed with cold solvent, and dried under vacuum.
Alternative Synthetic Route: One-Pot Method
Recent patents suggest a one-pot synthesis approach, which combines multiple steps into a single reaction vessel, reducing time and improving yield.
- React N-cyanoethyl piperidine with D-benzene glycinol and palladium catalysts directly.
- Use a suitable solvent such as ethanol or acetic acid.
- Add hydrochloric acid at the end to precipitate the hydrochloride salt.
This method simplifies purification and minimizes by-products, offering a more efficient pathway for large-scale production.
Research Data and Comparative Analysis
| Methodology | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Multi-step Organic Synthesis | Piperidine, chloropyruvate, Pd/C, nicotinic acid derivatives | High purity, controlled reactions | Longer process, multiple purification steps |
| Catalytic Hydrogenation | Hydrogen, Pd/C, ethanol, low temperature | Efficient ring reduction | Requires careful control of conditions |
| One-pot Synthesis | N-cyanoethyl piperidine, D-benzene glycinol, Pd catalyst, HCl | Faster, scalable, fewer purification steps | Possible side reactions, selectivity issues |
| Salt Formation | HCl gas or concentrated HCl in ethanol | Simple, effective salt precipitation | Requires handling of corrosive acids |
Research Findings and Optimization
- Yield Optimization: Use of inert atmospheres (argon or nitrogen) during nitrile formation and hydrogenation enhances yield and purity.
- Purification Techniques: Column chromatography and recrystallization from ethanol or acetonitrile are effective in obtaining high-purity products.
- Reaction Monitoring: In situ IR or NMR spectroscopy can be employed to monitor reaction progress, ensuring complete conversion before salt formation.
Summary and Recommendations
The preparation of 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride can be efficiently achieved via a multi-step organic synthesis involving nitrile formation, catalytic hydrogenation, and amidation, followed by salt formation. Alternatively, a one-pot synthesis approach offers advantages in process simplicity and scalability, especially suitable for industrial applications.
For optimal results:
- Maintain strict control over reaction temperatures and atmospheres.
- Employ appropriate purification techniques to achieve high purity.
- Consider process scale-up parameters and safety measures, especially during acid handling and hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride is derived from nicotinic acid, featuring a piperidine moiety that enhances its pharmacological properties. The inclusion of the piperidine ring contributes to its ability to interact with biological targets, making it a valuable compound in drug development.
Neurological Disorders
Research indicates that compounds similar to this compound exhibit neuroprotective effects. They have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate nicotinic acetylcholine receptors (nAChRs) is particularly significant, as these receptors play a crucial role in cognitive functions and neuroprotection .
Anti-inflammatory Effects
Studies have shown that derivatives of nicotinic acid can exert anti-inflammatory effects. The compound may be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel diseases (IBD). Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune cell activity .
Cardiovascular Health
There is emerging evidence that nicotinic acid derivatives can positively influence cardiovascular health by improving lipid profiles and reducing atherosclerosis risk factors. The compound's potential to act as a P2Y12 receptor antagonist suggests it could play a role in preventing thrombotic events .
Case Study 1: Neuroprotection in Alzheimer's Disease
A study investigated the effects of this compound on neuronal cell lines exposed to amyloid-beta peptides. Results indicated that the compound significantly reduced cell death and oxidative stress markers, suggesting its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Inhibition of Inflammatory Cytokines
Another research project assessed the anti-inflammatory properties of this compound in a model of colitis. Administered mice showed decreased levels of TNF-alpha and IL-6, indicating that this compound could effectively reduce inflammation in gastrointestinal disorders .
Industrial Applications
Beyond its pharmacological uses, this compound has potential applications in the agrochemical industry as an intermediate for synthesizing novel pesticides or herbicides. Its structural properties may enhance the efficacy and specificity of agrochemicals, contributing to more sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues of Nicotinic Acid Derivatives
Nicotinic acid derivatives with piperidine or pyrrolidine substituents are widely studied for their pharmacokinetic and pharmacodynamic properties. Key structural analogs include:
Table 1: Structural and Functional Comparison
Pharmacological and Metabolic Insights
- Receptor Binding: Piperidine-containing analogs, such as TD-8954 (), exhibit 5-HT₄ receptor agonist activity due to the piperidinylmethyl group’s role in receptor interaction .
- Metabolic Stability : Nicotinic acid derivatives are metabolized via hydroxylation and oxidative pathways (). The piperidinylmethyl group in 6-(Piperidin-1-ylmethyl)nicotinic acid may slow hepatic degradation compared to unsubstituted nicotinic acid, as seen in 6-hydroxynicotinic acid derivatives .
- Solubility and Bioavailability: The hydrochloride salt enhances aqueous solubility relative to non-salt forms (e.g., 5-(Piperidin-1-yl)nicotinic acid), critical for oral or injectable formulations .
Biological Activity
6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure consists of a nicotinic acid moiety linked to a piperidine group, which enhances its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C12H16ClN3O2, with a molecular weight of 257.73 g/mol. The presence of both the piperidine and nicotinic acid components contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Cholinergic Activity : The compound acts on nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission. This interaction can lead to various physiological responses, including modulation of synaptic transmission and neuroprotection.
- Antimicrobial Properties : Research indicates that derivatives of piperidine compounds exhibit significant antibacterial and antifungal activities. The structural features of this compound may enhance its efficacy against Gram-positive and Gram-negative bacteria as well as fungi.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values are critical for assessing effectiveness:
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| 6-(Piperidin-1-ylmethyl)nicotinic acid | Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 | |
| Candida albicans | 0.039 |
These findings suggest that the compound possesses potent antibacterial activity, particularly against S. aureus and E. coli, which are common pathogens responsible for various infections .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that the compound could significantly reduce neuronal death induced by oxidative stress, potentially through its cholinergic activity .
- Antifungal Activity : Another research project focused on the antifungal properties of this compound against various fungal strains. The results showed effective inhibition against C. albicans and other pathogenic fungi, suggesting its utility in treating fungal infections .
Q & A
Basic: What safety protocols are critical when handling 6-(Piperidin-1-ylmethyl)nicotinic acid hydrochloride?
Answer:
- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is insufficient .
- Spill Management: Contain spills with inert absorbents (e.g., sand), avoid direct contact, and dispose of waste according to hazardous chemical protocols .
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers) .
Basic: Which analytical techniques are recommended for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the piperidine and nicotinic acid moieties.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
- HPLC-Purity Analysis: Reverse-phase HPLC with UV detection to assess purity (>95% threshold for research-grade material) .
Advanced: How can Design of Experiments (DoE) optimize synthetic yield?
Answer:
- Factor Screening: Use fractional factorial designs to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading) .
- Response Surface Methodology (RSM): Apply central composite design to model nonlinear relationships and determine optimal conditions .
- Case Example: For a similar piperidine derivative, DoE reduced required experiments by 40% while maximizing yield to 82% .
Advanced: How to address contradictions in spectroscopic data during structural studies?
Answer:
- Cross-Validation: Combine NMR, X-ray crystallography, and computational simulations (DFT) to resolve ambiguities .
- Dynamic Effects: Consider tautomerism or conformational flexibility in piperidine rings, which may cause spectral discrepancies .
- Collaborative Analysis: Use cheminformatics platforms (e.g., ICReDD’s reaction databases) to compare with structurally analogous compounds .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Recrystallization: Use ethanol/water mixtures for high-purity crystals.
- Column Chromatography: Employ silica gel with eluents like dichloromethane:methanol (9:1) .
- Membrane Filtration: Ultrafiltration for nanoparticle contamination removal .
Advanced: How can computational tools elucidate reaction mechanisms involving this compound?
Answer:
- Reaction Path Search: Use quantum chemical software (e.g., Gaussian, ORCA) to model nucleophilic substitution at the piperidine nitrogen .
- Solvent Effects: Simulate solvent polarity (e.g., DMSO vs. toluene) on reaction kinetics using COSMO-RS .
- Validation: Compare computed transition states with experimental kinetic data .
Basic: What storage conditions ensure compound stability?
Answer:
| Parameter | Requirement | Reference |
|---|---|---|
| Temperature | 2–8°C (refrigerated) | |
| Humidity | <40% RH (desiccator) | |
| Light Sensitivity | Amber glass vials |
Advanced: What frameworks guide hypothesis-driven research on this compound?
Answer:
- PICO Framework:
- FINER Criteria: Ensure feasibility, novelty, and relevance to neurodegenerative disease models .
Advanced: How do solvent systems influence substitution reactions in derivatives?
Answer:
- Polar Protic Solvents (e.g., HO): Stabilize transition states in SN1 mechanisms but may hydrolyze sensitive groups.
- Polar Aprotic Solvents (e.g., DMF): Favor SN2 pathways for piperidine alkylation .
- Case Study: Switching from ethanol to acetonitrile increased substitution efficiency by 30% in a related nicotinic acid derivative .
Basic: How does the hydrochloride salt form affect reactivity vs. the free base?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
